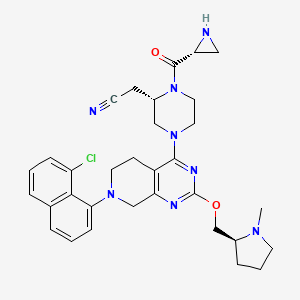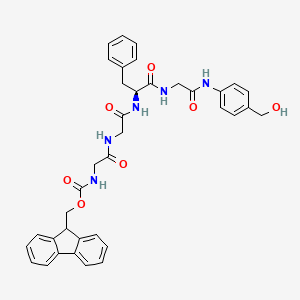
Fmoc-Gly-Gly-Phe-Gly-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-Gly-Phe-Gly-PAB-OH is a synthetic peptide compound that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in the synthesis of antibody-drug conjugates (ADCs) due to its cleavable nature, which allows for the controlled release of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-PAB-OH typically involves solid-phase peptide synthesis (SPPS). The Fmoc group is used to protect the amino group during the synthesis process. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The Fmoc group is removed using a base, such as piperidine, to expose the amino group for the next coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-PAB-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds between amino acids.
Cleavage: Breaking of the peptide from the solid support using acids like trifluoroacetic acid (TFA)
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Carbodiimides (e.g., DIC, EDC): Used for peptide bond formation.
Trifluoroacetic acid (TFA): Used for cleavage from the solid support
Major Products Formed
The major products formed from these reactions are the desired peptide sequences, with the Fmoc group being removed to yield the free amine .
Scientific Research Applications
Chemistry
Fmoc-Gly-Gly-Phe-Gly-PAB-OH is used in the synthesis of complex peptides and proteins. Its cleavable nature makes it ideal for creating linkers in ADCs .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model peptide for understanding peptide behavior in biological systems .
Medicine
In medicine, this compound is used in the development of ADCs, which are targeted cancer therapies. These conjugates deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Industry
Industrially, this compound is used in the production of peptide-based drugs and diagnostic tools. Its stability and ease of synthesis make it a valuable tool in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-PAB-OH involves its use as a linker in ADCs. The Fmoc group protects the amino group during synthesis, allowing for the controlled assembly of the peptide chain. Upon reaching the target site, the linker is cleaved, releasing the therapeutic agent. This targeted delivery mechanism enhances the efficacy and reduces the side effects of the drug .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-Phe-OH: Another cleavable linker used in ADC synthesis.
Fmoc-Gly-Gly-OH: A simpler peptide used in similar applications.
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific sequence and the presence of the PAB (p-aminobenzyl) group, which enhances its cleavability and stability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Properties
Molecular Formula |
C37H37N5O7 |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C37H37N5O7/c43-22-25-14-16-26(17-15-25)41-34(45)21-39-36(47)32(18-24-8-2-1-3-9-24)42-35(46)20-38-33(44)19-40-37(48)49-23-31-29-12-6-4-10-27(29)28-11-5-7-13-30(28)31/h1-17,31-32,43H,18-23H2,(H,38,44)(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t32-/m0/s1 |
InChI Key |
ZDDHYVRJKDYCEJ-YTTGMZPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



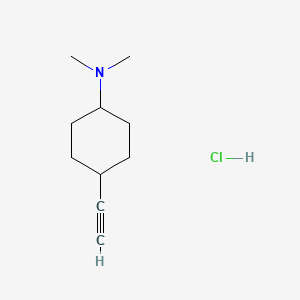


![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)
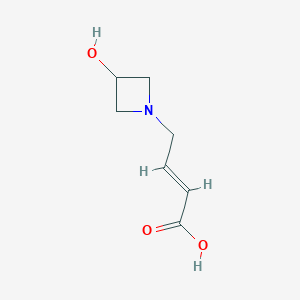

![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)

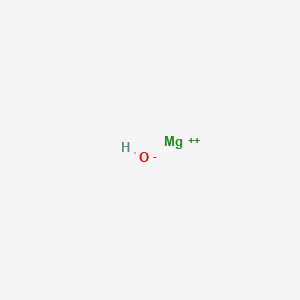
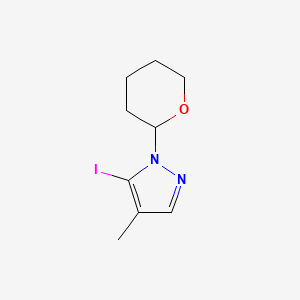
![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)

